molecular formula C12H14OSi B1303621 4-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-57-0

4-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B1303621
CAS RN: 77123-57-0
M. Wt: 202.32 g/mol
InChI Key: UZQDUXAJFTWMDT-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound that is a useful reactant for the synthesis of acetylene-substituted naphthalene diimides in polar solvents . It is an ethynyl derivative of benzaldehyde .


Synthesis Analysis

This compound can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .


Molecular Structure Analysis

The molecular formula of 4-[(Trimethylsilyl)ethynyl]benzaldehyde is C12H14OSi .


Chemical Reactions Analysis

The ethynyl functionality of 4-ethynylbenzaldehyde may undergo a Sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 262.1±32.0 °C at 760 mmHg, and a flash point of 112.3±25.1 °C . It has a molar refractivity of 61.6±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 204.5±5.0 cm3 .

Scientific Research Applications

Photochemical and Acid-Catalyzed Reactions

4-[(Trimethylsilyl)ethynyl]benzaldehyde and its derivatives have been studied for their role in photochemical and acid-catalyzed reactions. Schultz and Antoulinakis (1996) described the synthesis of related compounds from benzaldehyde and their subsequent photochemical rearrangements. The study highlighted the potential of these compounds in organic synthesis, especially in the context of producing specific types of rearranged products under certain conditions (Schultz & Antoulinakis, 1996).

Cyclization and Synthesis of Imines and Amines

Research by Kinoshita, Hirai, and Miura (2014) demonstrated the use of similar compounds in the cyclization of o-(trimethylsilylethynyl)styrenes to indenes, a process important for synthesizing various organic compounds (Kinoshita, Hirai, & Miura, 2014). Similarly, Safa, Mardipour, and Oskoei (2011) synthesized new imines and amines containing organosilicon groups using 4-[(Trimethylsilyl)ethynyl]benzaldehyde, expanding the range of compounds that can be prepared with organosilicon moieties (Safa, Mardipour, & Oskoei, 2011).

Catalyst Synthesis and Mechanistic Analysis

The compound and its derivatives have also been used in the synthesis of catalysts and in mechanistic studies. North, Villuendas, and Williamson (2010) conducted a kinetic analysis of asymmetric addition reactions involving trimethylsilyl cyanide to benzaldehyde, using aluminium-based catalysts derived from these compounds. This research contributes to a better understanding of the mechanisms underlying effective asymmetric catalysis (North, Villuendas, & Williamson, 2010).

Applications in Polymer Chemistry

In polymer chemistry, compounds such as 4-[(Trimethylsilyl)ethynyl]benzaldehyde have been utilized in synthesizing polymers and hyperbranched materials. Londergan, You, Thompson, and Weber (1998) reported on the ruthenium-catalyzed synthesis of cross-conjugated polymers using derivatives of these compounds, indicating their utility in creating novel polymeric materials (Londergan, You, Thompson, & Weber, 1998).

Safety And Hazards

4-[(Trimethylsilyl)ethynyl]benzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound may be used in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol and 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin .

properties

IUPAC Name

4-(2-trimethylsilylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQDUXAJFTWMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377990
Record name 4-(Trimethylsilyl)ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Trimethylsilyl)ethynyl]benzaldehyde

CAS RN

77123-57-0
Record name 4-(Trimethylsilyl)ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilylethynyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, 20 a thermometer and a reflux condenser. 0.034 g (0.15 mmol) of palladium (II) acetate, 0.019 g (0.1 mmol) of copper (I) iodide, 1.088 g (6 mmol) of dicyclohexylamine and 9 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.174 g (0.3 mmol) of tri-tert-butylphosphonium tetra-para-tolylborate obtained in Example B-3 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 30° C. for 30 minutes. 0.925 g (5 mmol) of 4-bromobenzaldehyde and 0.589 g (6 mmol) of trimethylsilylacetylene were added, followed by stirring at 30° C. for 17 hours. After the completion of the reaction, 10 ml of tetrahydrofuran, 5 ml of toluene and 15 ml of saturated sodium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.890 g of 4-[(trimethylsilyl)ethynyl]benzaldehyde (yield: 88 mol % based on 4-bromobenzaldehyde). The identification of the product was made by 1H-NMR and 13C-NMR.
Quantity
1.088 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0.925 g
Type
reactant
Reaction Step Three
Quantity
0.589 g
Type
reactant
Reaction Step Three
Quantity
0.034 g
Type
catalyst
Reaction Step Four
Quantity
0.019 g
Type
catalyst
Reaction Step Five
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.174 g
Type
catalyst
Reaction Step Six
Quantity
15 mL
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

By the method of example 53(A), 4-bromobenzaldehyde is coupled with (trimethylsilyl)acetylene to provide 4-(2-(trimethylsilyl)ethynyl)benzaldehyde as a pale yellow solid after sublimation in vacuo. This material (5.8 g) is desilylated by stirring with potassium carbonate (0.4 g) in methanol (20 ml) for two hours. The solution is evaporated, and the product dissolved in methylene chloride, washed with water, dried, and concentrated to provide 4-ethynylbenzaldehyde as a yellow solid (3.45 g, 90%). By the Wittig reaction of example 1(A), this is chain-extended to provide 1-ethynyl-4-(2-methoxyethenyl)benzene, obtained as a colorless oil after distillation in vacuo (3.10 g, 77%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzaldehyde (10.00 g, 54.08 mmol) and triphenylphosphine (0.500 g, 1.91 mmol) in anhydrous triethylamine (80 mL) under argon were added ethynyltrimethylsilane (6.00 g, 61.09 mmol) and palladium (II) acetate (0.100 g, 0.445 mmol). The final mixture was heated to reflux for 2 hours, and was then cooled to room temperature and filtered. The filtrate was concentrated under vacuum to a thick oil, which was purified by column chromatography (dichloromethane/petroleum ether 1:4) and recrystallized from cold cyclohexane to give 10.5 g (96.1% yield) of 4-(trimethylsilylethynyl)benzaldehyde [MS m/e 187.2 (M+); 1H-NMR (CDCl3) δ ppm: 0.27 (s, 9H, SiMe3), 7.60 (d, 2H, ArH, J=8.1 Hz), 7.82 (d, 2H, ArH, J=8.1 Hz), 10.00 (s, 1H, CHO)]. This compound (8.00 g, 39.59 mmol) was treated with K2CO3 (0.500 g) in methanol (50 mL) at 25° C. for 2 hours under Argon. The solvent was removed under vacuum, and the residue was dissolved in dichloromethane (100 mL). This solution was washed once with a saturated aqueous NaHCO3 solution, and once with water, was then dried over anhydrous Na2SO4, and the solvent was evaporated under vacuum. The yellow residue was purified by column chromatography using dichloromethane/petroleum ether 1:4, and then recrystallized from cold cyclohexane to give 4.40 g (85.5% yield) of the title compound; MS (EI) m/e 130.0; (M+). 1H-NMR (CDCl3) δ ppm: 3.30 (s, 1H, CH), 7.64 (d, 2H, ArH, J=8.1 Hz), 7.84 (d, 2H, ArH, J=8.1 Hz), 10.02 (s, 1H, CHO).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Bromobenzaldehyde (1) (185 g, 1.0 mole) was dissolved in THF (1 L) followed by addition of copper (I) iodide (7.6 g, 0.04 mol), dicholobis(triphenylphospine) palladium (II) (14.02 g, 0.02 mol) and triethylamine (151.5 g, 1.5 mol). Ethynyltrimethylsilane (109.1 g, 1.11 mol) was added from addition funnel as a solution in THF (0.2 L). The reaction was stirred at 30° C. for 30 min and then at 25° C. for 20 hours. Analysis by HPLC indicated the completion of the reaction. THF was removed and the residue was treated with hexane (1.8 L). The solid was removed by filtration and the filter cake washed with hexane (0.3 L). The combined hexane solution was washed with water (2×0.5 L). Hexane was removed in a rotovap. The residue was dissolved in EtOH (0.5 L) at 50° C. The solution was then slowly cooled to 16° C. and was stirred for 30 minutes. Product started to crystallize. The mixture was further cooled to 5° C. 1:1 of EtOH/H2O (0.24 L) was added slowly. The mixture was stirred at 5° C. for 30 minutes. Solid was collected by filtration, washed with 4:1 of EtOH/H2O (0.2 L) and dried to provide 137.0 g of product. The mother liquor was concentrated to dryness. The residue was partitioned between hexane (0.5 L) and brine (0.25 L). Hexane layer was separated and concentrated to dryness. The residue was crystallized from hexane (40 ml) and further recrystallized from 4:1 of EtOH/H2O (0.1 L) to provide second crop of aldehyde 2 (27.0 g). The combined yield for aldehyde 2 was 81%. 1H NMR (300 MHz, CDCl3) δ 0.081 (s, 9H), 7.41 (d, 2H, J=8.1 Hz), 7.63 (d, 2H, J=8.4 Hz), 9.81 (s, 1H).
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
109.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 L
Type
solvent
Reaction Step Two
[Compound]
Name
dicholobis(triphenylphospine) palladium (II)
Quantity
14.02 g
Type
reactant
Reaction Step Three
Quantity
151.5 g
Type
reactant
Reaction Step Three
Quantity
7.6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Trimethylsilyl)ethynyl]benzaldehyde
Reactant of Route 2
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4-[(Trimethylsilyl)ethynyl]benzaldehyde
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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4-[(Trimethylsilyl)ethynyl]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[(Trimethylsilyl)ethynyl]benzaldehyde

Citations

For This Compound
139
Citations
GA Baker, FV Bright, MR Detty, S Pandey… - Journal of Porphyrins …, 2000 - World Scientific
Series of 5,10,15,20-tetraarylporphyrins 1 and 5,10,15,20-tetrakis[4-(arylethynyl)phenyl]porphyrins 2 were prepared via condensation of pyrrole with the appropriate benzaldehyde or 4-(…
Number of citations: 30 www.worldscientific.com
M Zhang, PA Rupar, C Feng, K Lin, DJ Lunn… - …, 2013 - ACS Publications
This paper reports a new synthetic strategy for the preparation of polyferrocenylsilane (PFS) block copolymers. The block copolymers were prepared by Cu-catalyzed alkyne/azide …
Number of citations: 50 pubs.acs.org
WB Austin, N Bilow, WJ Kelleghan… - The Journal of Organic …, 1981 - ACS Publications
Classical methods1 for the synthesis of terminal aryl-acetylenes in general involvemanipulation of preformed, two-carbon side chains and include methodssuch as the Vilsmeier method…
Number of citations: 536 pubs.acs.org
H Huang, F Li, Y Zhang, Y Chen - Journal of Materials Chemistry A, 2019 - pubs.rsc.org
As a rising-star 2D carbon material, graphdiyne (GDY), has received wide attention for its promising applications in many fields due to its unique butadiyne structure. However, owing to …
Number of citations: 81 pubs.rsc.org
AR McDonald, N Franssen, GPM van Klink… - Journal of …, 2009 - Elsevier
We present the synthesis, via Adler condensation reactions, of mono- and tetrakis-4-(ethynyl-phenyl)porphyrin ligands and the zinc and manganese complexes thereof. The formed …
Number of citations: 81 www.sciencedirect.com
E Tretyakov, G Romanenko, V Ikorskii, D Stass… - 2007 - Wiley Online Library
It was found that reactions of 2‐Me 3 Si‐R‐substituted (Si–C sp or Si–C ) imidazolidine‐1,3‐diols with PbO 2 in MeOH are cascade reactions, which involve the oxidation of …
K Dhbaibi, C Shen, M Jean, N Vanthuyne… - Frontiers in …, 2020 - frontiersin.org
Chiral diketopyrrolopyrrole (DPP)-helicene polymers were synthesized to develop efficient red circularly polarized (CP) light emitters. These original chiral dyes display intense …
Number of citations: 22 www.frontiersin.org
AR McDonald, NMG Franssen… - … for Sequential Fine … - dspace.library.uu.nl
The immobilisation of homogeneous catalysts, and the stability of the catalyst itself, are important issues in the development of homogeneous catalytic systems for industrial application. …
Number of citations: 0 dspace.library.uu.nl
L Wang, F Song, J Hou, J Li, Y Cheng, C Zhu - Polymer, 2012 - Elsevier
A chiral polymer P1 was synthesized by the polymerization of 2,5-dibutoxy-1,4-di(benzaldehyde)-1,4-diethynylbenzene (M-1) with (R,R)-1,2-diaminocyclohexane (M-2) via Schiff's base …
Number of citations: 11 www.sciencedirect.com
A Ouahrouch, M Taourirte, D Schols… - Archiv der …, 2016 - Wiley Online Library
A novel series of ribonucleosides of 1,2,3‐triazolylbenzyl‐aminophosphonates was synthesized through the Kabachnik–Fields reaction using I 2 as catalyst followed by copper‐…
Number of citations: 36 onlinelibrary.wiley.com

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